molecular formula C20H23Cl2N3O4S B504650 2-(2,4-dichlorophenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

2-(2,4-dichlorophenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide

Katalognummer: B504650
Molekulargewicht: 472.4g/mol
InChI-Schlüssel: WSVDBRWKJFTWII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichlorophenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of dichlorophenoxy and methylsulfonyl piperazine groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or demethylated products .

Wissenschaftliche Forschungsanwendungen

2-(2,4-dichlorophenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}propanamide
  • 2-(2,4-dichlorophenoxy)-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide

Uniqueness

Compared to similar compounds, 2-(2,4-dichlorophenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide may exhibit unique properties due to the specific arrangement of its functional groups.

Eigenschaften

Molekularformel

C20H23Cl2N3O4S

Molekulargewicht

472.4g/mol

IUPAC-Name

2-(2,4-dichlorophenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]propanamide

InChI

InChI=1S/C20H23Cl2N3O4S/c1-14(29-19-8-7-15(21)13-16(19)22)20(26)23-17-5-3-4-6-18(17)24-9-11-25(12-10-24)30(2,27)28/h3-8,13-14H,9-12H2,1-2H3,(H,23,26)

InChI-Schlüssel

WSVDBRWKJFTWII-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C)OC3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

CC(C(=O)NC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C)OC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.